molecular formula C5H6FN3O B592671 5-Fluoro-2-methoxypyrimidin-4-amine CAS No. 1993-63-1

5-Fluoro-2-methoxypyrimidin-4-amine

Cat. No.: B592671
CAS No.: 1993-63-1
M. Wt: 143.121
InChI Key: BYALTIIVASWNSY-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxypyrimidin-4-amine is a chemical compound with the molecular formula C5H6FN3O It is a pyrimidine derivative, characterized by the presence of a fluorine atom at the 5-position and a methoxy group at the 2-position of the pyrimidine ring

Mechanism of Action

Target of Action

The primary targets of 5-Fluoro-2-methoxypyrimidin-4-amine are currently not well-defined in the literature. This compound is a pyrimidine derivative, and pyrimidines are known to play crucial roles in nucleic acids, acting as building blocks of DNA and RNA. Therefore, it’s possible that this compound could interact with enzymes involved in nucleic acid synthesis or metabolism .

Mode of Action

Given its structural similarity to other pyrimidine derivatives, it may be incorporated into dna or rna during synthesis, potentially leading to disruption of normal cellular processes .

Biochemical Pathways

As a pyrimidine derivative, it could potentially affect pathways related to nucleic acid synthesis and metabolism .

Pharmacokinetics

Its molecular weight (14312 g/mol) and physical properties (solid at room temperature) suggest that it could have reasonable bioavailability .

Result of Action

Given its potential interaction with nucleic acid synthesis or metabolism, it could potentially lead to disruption of normal cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. Specific studies on these aspects are currently lacking .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methoxypyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong acids like trifluoromethanesulfonic acid and oxidizing agents like meta-chloroperbenzoic acid . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom .

Scientific Research Applications

5-Fluoro-2-methoxypyrimidin-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-methoxypyrimidin-4-amine is unique due to the presence of both the fluorine and methoxy groups on the pyrimidine ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-fluoro-2-methoxypyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3O/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYALTIIVASWNSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=N1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659957
Record name 5-Fluoro-2-methoxypyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1993-63-1
Record name 5-Fluoro-2-methoxypyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-5-fluoro-2-methoxypyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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